![molecular formula C15H11BrFNO3 B7636647 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide](/img/structure/B7636647.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide, also known as BDBMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBMF is a derivative of the compound MDMA, which is commonly known as ecstasy. However, BDBMF has distinct chemical properties that make it a unique and promising compound for future research.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it enhances the activity of these neurotransmitters in the brain. This mechanism of action is similar to that of MDMA, which is known to produce feelings of euphoria and empathy. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a lower affinity for the serotonin transporter than MDMA, which may explain its lower toxicity profile.
Biochemical and Physiological Effects
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide produces similar biochemical and physiological effects to MDMA, including increased heart rate, blood pressure, and body temperature. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a shorter duration of action than MDMA, which may make it a more suitable compound for research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide in lab experiments is that it has a lower toxicity profile than MDMA, which makes it safer for researchers to handle. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a shorter duration of action than MDMA, which may make it easier to control in experimental settings. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide is that it is a relatively new compound, and there is still much to learn about its pharmacological properties.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, further research is needed to better understand the pharmacological properties of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide, including its mechanism of action and potential side effects. Finally, there is a need for more research on the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide and other related compounds, which could lead to the development of new and improved therapeutic agents.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide involves several steps, including the reaction of 2-bromo-4-fluoroaniline with 1,3-benzodioxole-5-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with ammonium acetate to form the final product, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a similar mechanism of action to MDMA, which is a well-known psychoactive compound. However, N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide has a lower toxicity profile than MDMA, making it a safer alternative for research purposes.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO3/c16-10-2-3-11(12(17)6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXYVRRZCVSVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.